6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
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Overview
Description
6-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C13H18ClNO. It appears as a solid under normal conditions and has a molecular weight of 239.74. This compound is part of the spiropiperidine family, which is known for its structural versatility and potential in medicinal chemistry.
Preparation Methods
The synthesis of 6-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves several steps. One common synthetic route includes the reaction of isobenzofuran with piperidine under specific conditions to form the spiro compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve optimization of these conditions to increase yield and purity .
Chemical Reactions Analysis
6-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .
Scientific Research Applications
6-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for drug discovery due to its structural versatility.
Antioxidant Research: Spiro compounds, including this one, have been investigated for their antioxidant properties, which are crucial in developing treatments for diseases associated with oxidative stress.
Therapeutic Uses: Piperazine derivatives, closely related to spiropiperidines, have applications in antipsychotic, antihistamine, antidepressant, and anticancer treatments.
Mechanism of Action
The mechanism of action of 6-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
6-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride can be compared with other spiropiperidines and piperazine derivatives:
Spiropiperidines: These compounds are known for their structural diversity and potential in drug discovery.
Piperazine Derivatives: These compounds have a wide range of therapeutic applications, highlighting the versatility of the piperazine ring.
Similar compounds include 3,3-diMethyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride and other spiropiperidines .
Properties
IUPAC Name |
5-methylspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-2-3-11-9-15-13(12(11)8-10)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMWDSIZJPJPHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(COC23CCNCC3)C=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856383 |
Source
|
Record name | 6-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173943-99-2 |
Source
|
Record name | 6-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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